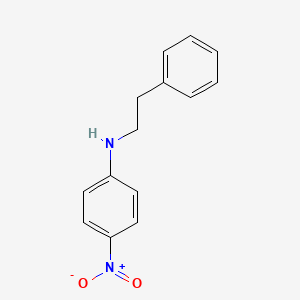

4-Nitrophenylphenethylamine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H14N2O2 |

|---|---|

分子量 |

242.27 g/mol |

IUPAC 名称 |

4-nitro-N-(2-phenylethyl)aniline |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |

InChI 键 |

KJWNXFAVYUAJBP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Precursors for 4 Nitrophenylphenethylamine and Its Analogues

Established Reaction Pathways for the Phenethylamine (B48288) Core Structure

The phenethylamine skeleton, characterized by a phenyl ring connected to an amino group via a two-carbon chain, is a fundamental structural motif. wikipedia.org Its synthesis can be achieved through several reliable and well-documented reaction pathways.

Strategies for Carbon-Nitrogen Bond Formation in Phenethylamines

The formation of the crucial carbon-nitrogen (C-N) bond is a cornerstone of phenethylamine synthesis. Traditional methods often involve the reaction of an electrophilic phenethyl precursor with a nitrogen nucleophile. youtube.com Key strategies include:

Alkylation of Amines: This direct approach involves reacting a phenethyl halide or sulfonate with ammonia (B1221849) or a primary amine. While straightforward, this method can suffer from overalkylation, leading to mixtures of primary, secondary, and tertiary amines. youtube.comwikipedia.org

Gabriel Synthesis: To avoid overalkylation, the Gabriel synthesis offers a more controlled alternative. This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with a suitable phenethyl electrophile, followed by hydrolysis or hydrazinolysis to release the primary amine.

Azide (B81097) Reduction: The use of sodium azide as a nucleophile to displace a leaving group on the phenethyl precursor, followed by reduction of the resulting azide, is another effective method for installing the amine group.

Ritter Reaction: In the Ritter reaction, a phenethyl cation, often generated from an alcohol or alkene under acidic conditions, reacts with a nitrile. The resulting nitrilium ion is then hydrolyzed to yield an amide, which can be further hydrolyzed to the desired amine. youtube.com

These methods provide a versatile toolkit for constructing the basic phenethylamine framework, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The oxidative cross-coupling of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds represents a modern and efficient alternative to classical methods. uri.edu

Reductive Amination and Related Approaches in Phenethylamine Synthesis

Reductive amination is a widely employed and highly versatile method for synthesizing phenethylamines. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of phenethylamines, suitable precursors include phenylacetaldehydes or benzyl (B1604629) ketones. The choice of reducing agent is critical for the success of the reaction. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) wikipedia.org

A simple and high-yielding procedure for β-phenethylamine synthesis utilizes the reductive amination of benzyl aldehydes and ketones with titanium(IV) isopropoxide and sodium borohydride. udayton.edu Furthermore, cobalt-catalyzed reductive amination using hydrogen gas under mild conditions has been shown to be effective for converting acetophenone (B1666503) to 1-phenylethylamine. d-nb.info Chemoenzymatic approaches, combining a Wacker oxidation of styrene (B11656) to acetophenone with a subsequent enzymatic reductive amination, have also been developed for the asymmetric synthesis of phenethylamines. acs.org

Table 1: Comparison of Reductive Amination Methods for Phenethylamine Synthesis

| Method | Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Classical Reductive Amination | Phenylacetaldehyde | Ammonia | H₂/Raney Nickel | Direct conversion to primary amine. | wikipedia.org |

| Titanium-Mediated | Benzyl ketone | Ammonia/Primary Amine | Ti(OiPr)₄ / NaBH₄ | Mild conditions, high yields. | udayton.edu |

| Cobalt-Catalyzed | Acetophenone | Aqueous Ammonia | Cobalt complex / H₂ | Mild pressure and temperature, outperforms noble metals. | d-nb.info |

| Chemoenzymatic Synthesis | Styrene (via Acetophenone) | Ammonia | Amine Dehydrogenase / Glucose | Enantioselective, one-pot process. | acs.org |

Introduction of the 4-Nitrophenyl Moiety: Regioselective Nitration and Coupling Reactions

To synthesize the target compound, 4-nitrophenylphenethylamine, a nitro group must be introduced specifically at the para-position of the phenyl ring. This can be achieved either by nitrating a pre-formed phenethylamine or, more commonly, by nitrating a suitable precursor which is then converted to the final product.

Aromatic Substitution Reactions for Nitro Group Incorporation

Electrophilic aromatic substitution is the classic method for introducing a nitro group onto a benzene (B151609) ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

A convenient synthesis of 4-nitrophenethylamine hydrochloride starts from L-phenylalanine. tandfonline.comtandfonline.com The synthesis involves two key steps:

Nitration of L-phenylalanine: L-phenylalanine is nitrated using a standard nitrating agent (e.g., nitric acid). The amino acid group directs the incoming nitro group to the para position, yielding 4-nitrophenylalanine. tandfonline.com

Decarboxylation: The resulting 4-nitrophenylalanine is then decarboxylated to produce 4-nitrophenethylamine. This step can be achieved by heating in a high-boiling solvent like diphenyl ether with a catalytic amount of a ketone. tandfonline.com

The use of solid acid catalysts, such as MoO₃/SiO₂, has also been explored for the regioselective nitration of aromatic compounds, offering high conversion and selectivity. researchgate.net While classical nitration often employs harsh conditions, modern methods aim for milder and more selective transformations. nih.govacs.org

Cross-Coupling Methodologies for Aryl-Alkyl Linkages

Modern synthetic chemistry offers powerful cross-coupling reactions that can form the aryl-alkyl bond of the phenethylamine structure. These methods provide a modular approach, allowing for the connection of a pre-functionalized 4-nitrophenyl group with an ethylamine (B1201723) synthon.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. For instance, a (2-aminoethyl)zinc bromide can be coupled with a 4-nitroaryl halide to form the desired phenethylamine structure. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A notable application is the coupling of potassium beta-aminoethyltrifluoroborates with aryl halides to prepare phenethylamines.

Ni/Photoredox Coupling: Advanced methods include photo-assisted, nickel-catalyzed reductive cross-coupling reactions. A significant development is the coupling of tosyl-protected alkyl aziridines with commercially available (hetero)aryl iodides. nih.govnih.govacs.org This mild and modular method uses an organic photocatalyst and avoids stoichiometric heterogeneous reductants to access medicinally valuable β-phenethylamine derivatives. nih.govnih.govacs.org

Table 2: Aryl-Alkyl Cross-Coupling Reactions for Phenethylamine Synthesis

| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Aryl Iodide/Bromide | Aminoalkylzinc Bromide | Ni or Pd catalyst | Tolerates a wide range of functional groups. | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl Halide | Potassium beta-aminoethyltrifluoroborate | Pd catalyst | Utilizes stable boronate reagents. | |

| Ni/Photoredox Coupling | (Hetero)aryl Iodide | Tosyl-protected alkyl aziridine | Ni catalyst / Organic photocatalyst | Mild, modular, avoids stoichiometric reductants. | nih.govnih.govacs.org |

Advanced Synthetic Techniques for this compound Derivatization

The derivatization of the this compound scaffold is essential for exploring structure-activity relationships and developing new chemical entities. Advanced synthetic methods provide efficient and selective ways to modify the core structure.

One such approach involves the N-alkylation of the primary amine. For example, N-(4-Nitrophenethyl)-4-nitrophenethylamine can be synthesized by reacting 4-nitrophenethylamine with 4-nitrophenethyl bromide in the presence of a base like potassium carbonate. prepchem.com

Furthermore, modern synthetic chemistry is increasingly turning to enzymatic and chemoinformatic approaches to improve and evaluate synthetic methods. The use of engineered enzymes, for instance, can lead to highly selective transformations under mild, aqueous conditions, as demonstrated in the synthesis of tryptophan analogues. nih.gov Chemoinformatics-enabled approaches, using "chemistry informer libraries," help in the systematic evaluation and evolution of synthetic methods, such as Buchwald-Hartwig amination, to ensure their robustness and applicability to complex, drug-like molecules. rsc.org These advanced techniques are pivotal in pushing the boundaries of what can be synthesized efficiently and selectively.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Achieving high enantiomeric purity is critical in the synthesis of chiral molecules for biological evaluation, as different enantiomers can exhibit vastly different activities. numberanalytics.com Stereoselective synthesis refers to methods that preferentially produce one stereoisomer over others. numberanalytics.comanu.edu.au For chiral amines like this compound, transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamides is a prominent strategy. nih.gov This approach can yield chiral amines with a stereogenic center at the α, β, or γ position relative to the nitrogen atom. nih.gov

One specific and powerful method for generating chiral diamine structures involves the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov This reaction can produce chiral anti-1,2-diamine derivatives with high diastereoselectivity and excellent enantioselectivity. nih.gov The presence of an electron-withdrawing group, such as the 4-nitro-phenyl group on the benzylamine-derived ketimine, is crucial for the success of this transformation. nih.gov This makes the methodology directly applicable to the synthesis of chiral precursors to this compound analogues.

Another approach involves the domino reaction of enamines with electrophiles and a reducing agent like trichlorosilane, which can stereoselectively produce trans-amines. nih.gov By employing chiral Lewis base catalysts, high enantioselectivity can be achieved in these reactions, particularly in the synthesis of nitrogen-containing compounds. nih.gov The development of such catalytic enantioselective methods is a key focus area, aiming to provide efficient access to enantiomerically pure molecules. researchgate.netencyclopedia.pub

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Key Features | Selectivity | Applicability to this compound |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) to hydrogenate prochiral imines or enamines. nih.gove-bookshelf.de | High enantioselectivity (% ee) is often achievable. rsc.org | Directly applicable for creating the chiral center of the phenethylamine backbone. |

| Copper(I)-Catalyzed Asymmetric Addition | Addition of ketimines to aldimines, facilitated by the electron-withdrawing 4-nitro group. nih.gov | High diastereoselectivity and enantioselectivity. nih.gov | Synthesizes chiral diamine precursors with the required 4-nitrophenyl moiety. |

| Domino Reaction of Enamines | Sequential reaction with electrophiles and a reducing agent, often catalyzed by a chiral Lewis base. nih.gov | Can provide high trans/cis selectivity and high enantioselectivity. nih.gov | Offers a pathway to complex, stereodefined nitrogen-containing structures. |

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific parts of a molecule contribute to its biological activity. researchgate.netrsc.org The this compound scaffold can be systematically modified by introducing various functional groups to probe these relationships. pressbooks.pubwikipedia.org

The nitro group (NO₂) itself is a key functional moiety and serves as a valuable synthetic handle. nih.govsaskoer.ca Through well-established chemical transformations, the nitro group can be reduced to an amine (NH₂). This resulting aryl amine is highly versatile and can be converted into a wide array of other functional groups using methods like the Sandmeyer reaction. nih.gov This allows for the introduction of hydroxyl (-OH), bromo (-Br), trifluoromethyl (-CF₃), and boronic ester (-BPin) groups, among others, onto the phenyl ring. nih.gov

The effectiveness of different functional groups in modulating biological activity is a central theme in SAR. mdpi.com For instance, studies on various compounds have shown that the position and nature of substituents—such as electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluoro, chloro)—can significantly impact activity. mdpi.com By synthesizing a library of this compound analogues with varied functional groups on the aromatic ring or the ethylamine side chain, researchers can systematically evaluate how these changes influence the molecule's properties. rsc.org

Table 2: Examples of Functional Group Transformations for SAR Studies

| Initial Group | Target Functional Group | Reagents/Reaction Type | Purpose in SAR |

|---|---|---|---|

| 4-Nitro (-NO₂) | 4-Amino (-NH₂) | Reduction (e.g., H₂, Pd/C; SnCl₂) nih.gov | Introduces a basic, nucleophilic group; acts as a precursor for further derivatization. |

| 4-Amino (-NH₂) | 4-Hydroxyl (-OH) | Sandmeyer Reaction (via diazonium salt) nih.gov | Introduces a hydrogen bond donor/acceptor. |

| 4-Amino (-NH₂) | 4-Bromo (-Br) | Sandmeyer Reaction (via diazonium salt) nih.gov | Introduces a halogen atom, altering steric and electronic properties. |

| 4-Amino (-NH₂) | 4-Trifluoromethyl (-CF₃) | Sandmeyer-type reaction nih.gov | Introduces a strongly electron-withdrawing, lipophilic group. |

Methodological Considerations in Research Synthesis

The practical execution of chemical synthesis in a research setting requires careful consideration of reaction parameters and adherence to principles that ensure both efficiency and sustainability.

Optimization of Reaction Conditions for Yield and Purity in a Research Context

Optimizing reaction conditions is a critical process in synthetic chemistry to maximize product yield and purity while minimizing reaction time and resource consumption. numberanalytics.com This typically involves a systematic investigation of various factors that influence the reaction's outcome. researchgate.netresearchgate.net Key parameters that are often screened include:

Solvents: The choice of solvent can affect reactant solubility, reaction rate, and even the reaction pathway. numberanalytics.com

Temperature: Reaction kinetics are highly dependent on temperature; finding the optimal temperature balances reaction rate with the potential for side reactions or product decomposition.

Catalysts: The type and loading of a catalyst can dramatically influence the efficiency and selectivity of a transformation.

Reagent Stoichiometry: Adjusting the ratio of reactants can push the equilibrium towards the desired product and ensure complete conversion of a key starting material.

Modern approaches to optimization often employ high-throughput screening and Design of Experiments (DoE) methodologies. numberanalytics.com These techniques allow for the simultaneous evaluation of multiple parameters, leading to a more efficient discovery of the optimal conditions compared to traditional one-variable-at-a-time approaches. nih.gov For the synthesis of this compound, optimization might involve screening different reducing agents for the conversion of a precursor ketone or azide, or testing various bases and solvents for a key coupling step to improve yield and simplify purification.

Table 3: Hypothetical Reaction Optimization for a Synthetic Step

| Entry | Parameter Varied | Condition | Observed Yield (%) |

|---|---|---|---|

| 1 | Solvent | Dioxane | 85 |

| 2 | Solvent | Tetrahydrofuran (THF) | 72 |

| 3 | Solvent | Dichloromethane (DCM) | 65 |

| 4 | Temperature (in Dioxane) | 25°C (Room Temp) | 85 |

| 5 | Temperature (in Dioxane) | 50°C | 88 |

| 6 | Temperature (in Dioxane) | 0°C | 75 |

| 7 | Catalyst Loading (at 50°C) | 1 mol% | 88 |

| 8 | Catalyst Loading (at 50°C) | 0.5 mol% | 82 |

| 9 | Catalyst Loading (at 50°C) | 2 mol% | 89 |

This table represents a simplified, hypothetical optimization process.

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgepa.gov Applying these principles to the synthesis of this compound can significantly lower its environmental impact. nih.gov The twelve principles of green chemistry provide a framework for this endeavor. epa.govvapourtec.com

Key principles applicable to this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Catalytic reactions are often superior to stoichiometric ones in this regard. epa.gov For example, using a catalytic amount of a chiral catalyst for asymmetric hydrogenation is preferable to using a stoichiometric chiral auxiliary that must be added and later removed.

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. nih.gov A life-cycle assessment of solvents can guide the selection of the most environmentally benign option.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. epa.gov The development of highly active catalysts that operate under mild conditions is a key goal of green chemistry research.

Use of Renewable Feedstocks: While many starting materials for fine chemicals are derived from petrochemicals, research into using bio-based feedstocks is growing. wikipedia.org Exploring synthetic routes that begin from renewable sources is a long-term goal for sustainable chemistry. vapourtec.com

By evaluating each step of a synthetic route against these principles, chemists can identify areas for improvement, leading to a more sustainable and efficient process for producing this compound.

Table 4: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation, reducing waste that needs treatment. epa.gov |

| Atom Economy | Employ catalytic methods (e.g., asymmetric hydrogenation) instead of stoichiometric reagents. wikipedia.org |

| Less Hazardous Syntheses | Replace toxic reagents (e.g., certain reducing agents) with safer alternatives. wikipedia.org |

| Safer Solvents | Select solvents with lower toxicity and environmental impact (e.g., replacing chlorinated solvents with esters or alcohols). epa.gov |

| Energy Efficiency | Develop catalysts that function effectively at room temperature and pressure. epa.gov |

| Reduce Derivatives | Avoid the use of protecting groups where possible to shorten the synthetic route and reduce waste. epa.gov |

Pharmacological Mechanism Elucidation of 4 Nitrophenylphenethylamine in Preclinical Research Models

In Vitro Studies on Molecular Mechanisms of Action

Characterization of Receptor Binding Affinities and Kinetics for 4-Nitrophenylphenethylamine in Cellular Systems

A comprehensive search of publicly available scientific literature and databases did not yield any specific studies detailing the receptor binding affinities or kinetics of this compound. Consequently, there is no available data on its affinity (Kd), dissociation constant (Koff), or association constant (Kon) for any specific receptor targets in cellular systems. Further research is required to characterize the interaction of this compound with various receptors to understand its potential pharmacological targets.

Enzyme Modulation and Inhibition/Activation Studies of Relevant Biological Pathways

There is currently a lack of published research investigating the effects of this compound on enzyme activity. As a result, no information is available regarding its potential to modulate, inhibit, or activate key enzymes within relevant biological pathways. Studies are needed to determine if this compound can act as an enzyme inhibitor or activator and to identify which enzymatic pathways it may affect.

Investigation of Intracellular Signaling Pathway Perturbations by this compound in Cell-Based Assays

No studies were found that have investigated the impact of this compound on intracellular signaling pathways. Therefore, there is no data on how this compound may perturb signaling cascades, such as those involving second messengers like cyclic AMP (cAMP) or calcium, or phosphorylation events mediated by kinases. Cell-based assays would be necessary to elucidate any potential effects on cellular signaling.

Exploration of Neurochemical Systems Influenced by this compound in Ex Vivo Preclinical Models

Modulation of Neurotransmitter Uptake and Release Mechanisms

The scientific literature lacks studies on the effects of this compound on neurotransmitter dynamics in ex vivo preclinical models. There is no available information concerning its ability to modulate the uptake or release of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862). Research utilizing techniques like brain slice preparations would be necessary to explore these potential neurochemical effects.

Impact on Synaptic Plasticity and Neurotransmission in Tissue Preparations

No research has been published on the impact of this compound on synaptic plasticity or neurotransmission in ex vivo tissue preparations. Consequently, there is no data on its potential to induce or inhibit long-term potentiation (LTP) or long-term depression (LTD), or to otherwise alter synaptic strength and communication between neurons.

Cellular Responses and Phenotypic Changes Induced by this compound in Preclinical Cell Lines

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the cellular responses and phenotypic changes induced by this compound in preclinical cell lines were identified. The subsequent sections on gene expression, proteomics, and specific cell-based assays could not be completed due to the absence of research data for this particular compound. General methodologies for these types of analyses are established in preclinical research to understand how novel compounds affect cellular behavior. bio-rad.comwikipedia.orgresearchgate.net

Gene Expression Profiling and Proteomic Analysis of Cellular Adaptations

No data from gene expression profiling or proteomic analysis studies involving this compound are available in published research.

Gene expression profiling, often conducted using techniques like microarray or RNA-sequencing, is a standard method to assess how a compound alters the transcription of genes within a cell. frontiersin.orgnih.gov This can provide insights into the cellular pathways affected by the compound. Similarly, proteomic analysis, which quantifies changes in protein levels, offers a complementary view of the cellular response, as proteins are the functional effectors of most biological processes. d-nb.infonih.govembopress.org However, no such investigations have been reported for this compound.

Cell-Based Assays for Specific Biological Processes (e.g., cellular differentiation, cell cycle modulation)

There is no available research on the effects of this compound on cellular differentiation or cell cycle modulation as studied through specific cell-based assays.

Cell-based assays are crucial tools in preclinical drug discovery to determine the functional effects of a compound on cellular processes. nih.govresearchgate.netbioivt.com Assays for cellular differentiation would investigate whether this compound can induce cells to change into more specialized types, a process with relevance in developmental biology and regenerative medicine. frontiersin.org Cell cycle assays would determine if the compound affects the sequence of cell growth and division (G1, S, G2, and M phases), which is particularly relevant in cancer research where uncontrolled cell proliferation is a hallmark. nih.govwikipedia.orgkhanacademy.org Without experimental data, the impact of this compound on these fundamental biological processes remains unknown.

Structure Activity Relationship Sar Studies of 4 Nitrophenylphenethylamine Analogues

Systematic Modification of the Phenethylamine (B48288) Scaffold and Its Impact on Biological Activities

The phenethylamine scaffold is a foundational structure in many biologically active compounds. Systematic modifications to this framework, particularly involving 4-nitrophenylphenethylamine analogues, have been explored to understand and enhance interactions with biological targets.

Variation of Substituents on the Aromatic Ring and Ethylamine (B1201723) Chain

The structure-activity relationship of phenethylamines is significantly influenced by the nature and position of substituents on the aromatic ring and the ethylamine side chain. nih.govbiomolther.org The 4-position on the phenyl ring is a critical site for modification. Introducing different substituents here can dramatically alter potency and efficacy at various receptors. nih.gov For instance, in the 2,5-dimethoxy-phenethylamine series (2C-X compounds), the substituent at the 4-position is a key determinant of activity. nih.govresearchgate.net

The 4-nitro substitution, as seen in the analogue 2,5-dimethoxy-4-nitrophenethylamine (B1664026) (2C-N), introduces a strong electron-withdrawing group. core.ac.uknih.gov This modification has been shown to produce compounds with distinct pharmacological profiles. For example, at the human 5-HT2A receptor, 2,5-dimethoxy-4-nitrophenethylamine was found to be specific for the phospholipase A2 (PLA2) signaling pathway, without activating the phospholipase C (PLC) pathway. core.ac.uk This demonstrates how a single substituent can confer functional selectivity. In contrast, other 4-substituted analogues like 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-dimethoxy-4-iodophenethylamine (2C-I) are known to be potent agonists at these receptors. researchgate.net

Modifications to the ethylamine chain also have a profound impact. N-methylation of the primary amine in β-phenethylamine (β-PEA) can lead to a minor reduction in potency, while N-dimethylation often reduces potency significantly. nih.gov The introduction of an N-benzyl group, creating the NBOMe series of compounds, can dramatically increase binding affinity and potency at receptors like the 5-HT2A receptor compared to their primary amine counterparts. nih.govnih.gov

| Compound Name | Aromatic Substituents | Ethylamine Chain Substituent | Observed Biological Impact (Example) | Reference |

|---|---|---|---|---|

| β-Phenethylamine | None | -NH₂ | Baseline compound for hTAAR1 activity. | nih.gov |

| 2,5-dimethoxy-4-nitrophenethylamine (2C-N) | 2,5-dimethoxy, 4-nitro | -NH₂ | Selective for PLA2 pathway at 5-HT2A receptors. | core.ac.uk |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | 2,5-dimethoxy, 4-bromo | -NH₂ | Potent 5-HT2A/2C agonist. | researchgate.net |

| 25N-NBOMe | 2,5-dimethoxy, 4-nitro | -NH-benzyl(2-methoxy) | Significantly increased cytotoxicity compared to 2C-N. | nih.gov |

| N-methyl-β-phenethylamine | None | -NH(CH₃) | ~3-fold reduction in potency at hTAAR1 compared to β-PEA. | nih.gov |

Conformational Analysis of this compound and Its Influence on Target Engagement

Conformational analysis is crucial for understanding how a flexible molecule like this compound adopts a specific three-dimensional shape to bind to its biological target. The ethylamine side chain allows for considerable rotational freedom, meaning the molecule can exist in multiple conformations. The specific conformation adopted upon binding (the "bioactive conformation") is critical for target engagement and subsequent biological activity. nih.gov

The flexibility of G protein-coupled receptors (GPCRs), a common target for phenethylamines, plays a vital role in ligand recognition. nih.gov The binding of a ligand stabilizes a particular receptor conformation, initiating a signal. nih.gov For phenethylamines, the interaction is often governed by the spatial relationship between the aromatic ring and the nitrogen atom. The presence of substituents on the ring, such as the 4-nitro group, influences the electronic properties and can form specific interactions (e.g., hydrogen bonds or polar interactions) with receptor residues, thereby favoring a particular binding pose. nih.gov Molecular docking studies on related phenethylamines suggest that the 4-substituent can be accommodated within a hydrophobic pocket of the receptor, and this interaction may drive conformational changes that affect signaling pathways. acs.org While direct crystallographic or NMR studies on this compound bound to a receptor are not available, the principles derived from related compounds underscore the importance of conformational flexibility for its biological function.

Identification of Key Pharmacophoric Elements for Desired Preclinical Effects

A pharmacophore is an abstract description of molecular features necessary for molecular recognition at a biological target. mdpi.com Identifying these elements for this compound analogues is key to designing new compounds with specific effects.

Elucidation of Essential Functional Groups and Their Spatial Orientation

For the phenethylamine class, the essential pharmacophoric features are well-established and generally consist of:

An aromatic ring , which provides a hydrophobic anchor and can engage in π-π stacking interactions with aromatic residues in the receptor binding pocket.

A basic amine group , which is typically protonated at physiological pH and forms a crucial ionic bond or hydrogen bond with an acidic residue (like aspartate) in the receptor. biomolther.org

A two-carbon ethyl linker separating the ring and the amine, which provides the correct spatial orientation for these two key features to interact optimally with the target.

In this compound, the 4-nitro group acts as an additional pharmacophoric feature. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. nih.gov This feature can significantly modulate the electronic character of the aromatic ring and engage in specific polar interactions with the receptor, contributing to both binding affinity and functional selectivity. nih.govresearchgate.net Pharmacophore models developed for related inhibitors, such as those for monoamine oxidase (MAO), often include hydrogen bond acceptor and hydrophobic features, which are present in the this compound structure. mdpi.com

Role of Chirality in the Biological Activity of this compound Stereoisomers

Chirality, or "handedness," is a fundamental property in pharmacology, as biological systems like enzymes and receptors are themselves chiral and can interact differently with different stereoisomers of a drug. nih.govchiralpedia.com this compound itself is not chiral. However, substitution on the ethylamine chain, specifically at the alpha-carbon (the carbon adjacent to the amine), can create a chiral center.

For example, adding a methyl group at the alpha-position would create the chiral compound 1-(4-nitrophenyl)propan-2-amine, which exists as two enantiomers (R and S). It is a well-established principle that enantiomers of chiral phenethylamines (more accurately, phenylisopropylamines) can have vastly different potencies and even different qualitative effects. core.ac.ukresearchgate.net For many phenylisopropylamine derivatives, one enantiomer is significantly more active than the other. researchgate.net This stereoselectivity arises because only one enantiomer can achieve the optimal three-dimensional fit with the chiral binding site of the target receptor. solubilityofthings.com While this compound is achiral, any analogue designed with a chiral center must be evaluated as separate enantiomers, as their biological activities are unlikely to be identical. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biomolther.orgnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead structures.

While no specific QSAR models for this compound derivatives were found, studies on related compound classes illustrate the methodology. For instance, a QSAR study on nitrophenyl derivatives as aldose reductase inhibitors identified the importance of electronegative substitutions for polar interactions within the receptor. nih.gov Another study on β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. This model revealed that increased steric bulk at the 4-position of the aromatic ring generally led to lower efficacy ligands. nih.gov

A hypothetical QSAR study on this compound derivatives would involve calculating a set of molecular descriptors for each analogue and correlating them with their measured biological activity (e.g., IC₅₀ or EC₅₀ values). These descriptors can be categorized as electronic, steric, hydrophobic, or topological. The resulting mathematical model, often derived from multiple linear regression (MLR) or machine learning methods, can highlight which properties are most important for activity. nih.govnih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Hammett constant (σ), Dipole Moment | Describes electron-donating/withdrawing effects and polarity, influencing polar interactions. | nih.gov |

| Steric | Molar Refractivity (MR), Sterimol parameters | Relates to the size and shape of substituents, affecting how well the molecule fits into the binding site. | nih.gov |

| Hydrophobic | LogP (Partition coefficient) | Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets. | acs.org |

| Topological | Wiener Index, Kier-Hall indices | Quantifies molecular size, branching, and overall shape. | biomolther.org |

Development of Predictive Models for Preclinical Biological Activity

In modern drug discovery, predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable tools for accelerating the identification of promising drug candidates. researchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. insilico.eu For analogues of this compound, the goal is to develop robust models that can accurately forecast the preclinical biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing costs.

The development of a QSAR model begins with a dataset of this compound analogues for which a specific biological activity, such as binding affinity to a receptor (e.g., 5-HT2A), has been experimentally determined. nih.gov Research on related phenethylamines has shown that placing a nitro group on the phenyl ring can decrease binding affinity for targets like the 5-HT2A receptor. nih.gov This experimental data serves as the foundation for model training.

A diverse range of molecular descriptors are then calculated for each analogue. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: The strong electron-withdrawing nature of the nitro group is a key feature. Quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges are crucial for modeling interactions. nih.govdergipark.org.tr

Steric/Topological Descriptors: Properties such as molecular volume, van der Waals surface area, and shape indices describe the size and geometry of the molecule, which influence its fit within a receptor's binding pocket. researchgate.net

Lipophilicity Descriptors: The partition coefficient (logP) is a critical descriptor, as it governs the ability of the compound to cross biological membranes. For phenethylamines, descriptors related to logP have been shown to be crucial in QSAR models. nih.govresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF), a correlation is established between a select set of these descriptors and the observed biological activity. mdpi.comnih.gov For instance, a study on nitroaromatic compounds successfully used descriptors for van der Waals surface area and electrotopological state to model toxicity. researchgate.net An ensemble model, which combines predictions from multiple individual models, can often achieve superior predictive accuracy. nih.govmdpi.com

The performance of a hypothetical QSAR model for predicting the receptor binding affinity (pIC50) of this compound analogues is illustrated in the table below. The model incorporates descriptors for lipophilicity (logP), the electronic effect of the nitro group (Hammett constant σ), and steric bulk at the amine (Sterimol L).

| Compound ID | R1 (Amine Substituent) | R2 (α-carbon Substituent) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| 1 | -H | -H | 6.2 | 6.1 |

| 2 | -CH3 | -H | 6.5 | 6.6 |

| 3 | -CH2CH3 | -H | 6.4 | 6.4 |

| 4 | -H | -CH3 | 6.8 | 6.9 |

| 5 | -CH3 | -CH3 | 7.1 | 7.0 |

| 6 | -Benzyl | -H | 7.5 | 7.6 |

| 7 | -(2-Methoxybenzyl) | -H | 7.9 | 7.8 |

These predictive models, once rigorously validated, become powerful tools for virtual screening and the rational design of new analogues with potentially enhanced biological activity.

Integration of Chemoinformatic Tools for Virtual Library Design in SAR Exploration

Chemoinformatic tools are integral to modern SAR exploration, enabling the design and analysis of vast virtual compound libraries. nih.gov A virtual library is an in silico collection of molecules that can be computationally generated and evaluated before any resource-intensive chemical synthesis is undertaken. enamine.net For the this compound scaffold, this approach allows for a systematic and comprehensive exploration of the chemical space around the core structure.

The process of designing a virtual library for SAR exploration involves several key steps:

Scaffold Definition: The this compound core is defined as the central, immutable scaffold.

Identification of Variation Points: Specific sites on the scaffold are designated for chemical modification. These "R-groups" are typically positions where synthetic chemistry is feasible and where substitutions are expected to influence biological activity, such as the amine nitrogen, the α- and β-carbons of the ethyl chain, and other positions on the phenyl ring.

Building Block Selection: For each variation point, a collection of virtual reactants or "building blocks" is selected from databases of commercially available or synthetically accessible chemicals. enamine.net

Library Enumeration: Using predefined chemical reactions (e.g., N-alkylation, acylation), chemoinformatic software computationally combines the core scaffold with the selected building blocks to generate all possible products, thus enumerating the virtual library. researchgate.net

The table below illustrates the design of a focused virtual library based on the this compound scaffold, targeting modifications at the amine (R1) and the α-carbon (R2).

| Core Scaffold | Variation Point | Building Block Examples (Virtual Reactants) |

|---|---|---|

| R1 (Amine) | Methyl iodide, Ethyl bromide, Benzyl (B1604629) chloride, Acetyl chloride, Isopropylamine (for reductive amination) |

| R2 (α-position) | (Reactants for modifications prior to final assembly) Methyl group, Ethyl group, Propyl group | |

| R3, R4, R5, R6 (Aromatic Ring) | (For synthesis of modified scaffolds) Methoxy groups, Halogens (Cl, Br), Small alkyl groups |

Once the virtual library is enumerated, it can be subjected to high-throughput in silico screening. nih.gov The predictive QSAR models developed in the previous stage (4.3.1) are applied to the entire library to forecast the biological activity of each virtual compound. This allows researchers to filter and prioritize a smaller, more manageable set of compounds that are predicted to be highly active. This focused subset can then be synthesized and subjected to experimental biological testing, dramatically increasing the efficiency of the hit-to-lead optimization process in drug discovery. enamine.net

Preclinical Metabolism and Biotransformation Research of 4 Nitrophenylphenethylamine

In Vitro Assessment of Metabolic Stability in Hepatic and Extrahepatic Systems

The initial stages of understanding the metabolic profile of 4-Nitrophenylphenethylamine would involve assessing its stability in the presence of key metabolic enzyme systems. These in vitro assays are fundamental in predicting how the compound might behave in a living organism, particularly its susceptibility to breakdown by the liver and other metabolically active tissues. if-pan.krakow.pl

To determine the metabolic stability of this compound, in vitro incubation studies using liver microsomes and primary hepatocytes are essential. srce.hrnuvisan.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Incubating this compound with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) allows for the determination of its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the compound. if-pan.krakow.plnuvisan.com

Primary hepatocytes, which are intact liver cells, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors. srce.hr Cryopreserved human hepatocytes are often considered a gold standard for predicting in vivo hepatic clearance in humans. srce.hr In these studies, this compound would be incubated with a suspension of hepatocytes, and the decrease in its concentration over time would be monitored to calculate its half-life (t1/2) and intrinsic clearance. nuvisan.com

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to quantify the diminishing concentration of the parent compound, this compound, in these incubation mixtures. nuvisan.com The data generated from these assays are critical for predicting in vivo pharmacokinetic parameters like hepatic extraction ratio and bioavailability. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (min) |

| Human | 55 | 25 |

| Rat | 78 | 18 |

| Mouse | 95 | 12 |

| Dog | 42 | 33 |

| Monkey | 50 | 28 |

Table 2: Hypothetical In Vitro Metabolic Stability Data for this compound in Primary Hepatocytes

| Species | Intrinsic Clearance (CLint) (µL/min/10^6 cells) | Half-Life (t1/2) (min) |

| Human | 35 | 40 |

| Rat | 50 | 28 |

Following the incubation of this compound with liver microsomes or hepatocytes, the next crucial step is the identification and structural elucidation of its metabolites. researchgate.net This process is vital for understanding the biotransformation pathways and for assessing whether any metabolites could be pharmacologically active or potentially toxic. researchgate.net

The primary analytical tool for this purpose is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). nih.gov These techniques allow for the separation of the parent compound from its metabolites and provide precise mass information, which is used to deduce the chemical modifications that have occurred. For instance, an increase in mass could indicate an oxidation reaction, while the addition of a specific mass would suggest conjugation with molecules like glucuronic acid or sulfate (B86663).

For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy may be employed, although this requires larger quantities of the isolated metabolites. The structural information gathered is used to map the metabolic pathways of this compound.

Enzymatic Characterization of this compound Biotransformation Pathways

Once the major metabolites of this compound have been identified, the focus shifts to identifying the specific enzymes responsible for their formation. This "reaction phenotyping" is crucial for predicting potential drug-drug interactions. nih.gov

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are major players in the oxidative metabolism of a vast number of drugs and other xenobiotics. wikipedia.orgnih.gov To determine which of the many CYP isoforms are involved in the metabolism of this compound, several in vitro approaches can be used.

One common method involves incubating the compound with a panel of recombinant human CYP enzymes, each expressed individually. The rate of metabolism by each isoform would indicate its relative contribution. Another approach is to use chemical inhibitors that are specific for certain CYP isoforms in incubations with human liver microsomes. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor would point to the involvement of that particular CYP enzyme. nih.gov The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govmdpi.com

While CYPs are responsible for a large portion of oxidative drug metabolism, other enzyme systems can also play a significant role. basicmedicalkey.com Flavin-containing monooxygenases (FMOs) are another class of oxidative enzymes that can metabolize nitrogen- and sulfur-containing compounds. The contribution of FMOs to the metabolism of this compound could be investigated by supplementing microsomal incubations with specific cofactors and inhibitors. if-pan.krakow.pl

Given the phenethylamine (B48288) structure of the compound, monoamine oxidases (MAOs) are also potential contributors to its metabolism. MAOs are critical in the metabolism of endogenous and exogenous amines. In vitro assays using specific MAO-A and MAO-B inhibitors could elucidate the role of these enzymes in the biotransformation of this compound.

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion from the body. reactome.orgnumberanalytics.com These reactions are catalyzed by a variety of transferase enzymes. edx.org

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the drug molecule. numberanalytics.com The potential for this compound or its hydroxylated metabolites to undergo glucuronidation would be assessed using liver microsomes or recombinant UGT enzymes, supplemented with the cofactor UDP-glucuronic acid (UDPGA). nih.govnih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The role of sulfation in the metabolism of this compound would be investigated using cytosolic fractions of the liver, which contain SULTs, in the presence of PAPS.

Methylation: Methyltransferases can add a methyl group to the compound, a reaction that can sometimes alter its biological activity.

By systematically evaluating these pathways, a comprehensive picture of the metabolic fate of this compound can be constructed, providing essential information for its further development.

In Vivo Metabolic Profiling in Preclinical Animal Models

The biotransformation of this compound is presumed to follow two principal metabolic routes targeting its distinct chemical moieties: the phenethylamine side chain and the nitrophenyl group. The primary transformations likely involve oxidative deamination of the ethylamine (B1201723) side chain and reduction or oxidation of the nitroaromatic ring.

In preclinical studies, the analysis of biological fluids and tissues is essential for identifying and quantifying metabolites. Following administration of this compound to animal models such as rats, it is anticipated that a range of metabolites would be detectable in plasma, urine, and various tissues, particularly the liver, which is a primary site of drug metabolism. www.gov.uk

Plasma: The parent compound, this compound, along with its initial metabolites, would likely be found in plasma. The primary metabolite from the oxidation of the phenethylamine side chain is expected to be 4-Nitrophenylacetic acid. This conversion is initiated by monoamine oxidase (MAO) to form the intermediate 4-nitrophenylacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase. iiarjournals.orgcdnsciencepub.com Concurrently, metabolites arising from the reduction of the nitro group, such as 4-Aminophenylphenethylamine, may also be present in plasma.

Urine: Urine is a major route for the excretion of drug metabolites. www.gov.uk For this compound, urinary analysis would likely reveal a more complex metabolic profile, including conjugated metabolites. The primary metabolites, such as 4-Nitrophenylacetic acid and the reduced aminophenol derivatives, are expected to undergo Phase II conjugation reactions. www.gov.uk These reactions increase water solubility, facilitating renal excretion. Common conjugations include glucuronidation and sulfation of hydroxylated metabolites. www.gov.uk Therefore, glucuronide and sulfate conjugates of hydroxylated this compound and its reduced forms are anticipated major urinary metabolites. who.int

Tissues: The distribution and metabolism of this compound would also be investigated in various tissues. The liver, being rich in metabolic enzymes, is expected to have the highest concentration of various metabolites. www.gov.uk Studies on analogous compounds like nitrobenzene (B124822) have shown distribution to the liver, kidney, and blood. www.gov.uk The intestinal microflora is also known to play a crucial role in the reduction of nitroaromatic compounds. epa.govcdc.gov Therefore, analysis of intestinal contents could reveal a higher proportion of reduced metabolites like 4-Aminophenylphenethylamine.

Interactive Data Table: Predicted Metabolites of this compound in Rat Biological Matrices

| Metabolite Name | Predicted Metabolic Pathway | Predicted Biological Matrix |

| Parent Compound | ||

| This compound | - | Plasma, Tissues |

| Phase I Metabolites | ||

| 4-Nitrophenylacetaldehyde | Oxidative deamination | Plasma (transient) |

| 4-Nitrophenylacetic acid | Aldehyde oxidation | Plasma, Urine |

| 4-Aminophenylphenethylamine | Nitroreduction | Plasma, Tissues, Urine |

| 4-Hydroxylaminophenylphenethylamine | Nitroreduction (intermediate) | Tissues |

| 4-Nitrosophenylphenethylamine | Nitroreduction (intermediate) | Tissues |

| 2-Hydroxy-4-nitrophenylphenethylamine | Ring oxidation | Plasma, Urine |

| 3-Hydroxy-4-nitrophenylphenethylamine | Ring oxidation | Plasma, Urine |

| Phase II Metabolites | ||

| 4-Nitrophenylacetic acid-glucuronide | Glucuronidation | Urine |

| 2-Hydroxy-4-nitrophenylphenethylamine-glucuronide | Glucuronidation | Urine |

| 2-Hydroxy-4-nitrophenylphenethylamine-sulfate | Sulfation | Urine |

| 4-Aminophenylphenethylamine-N-glucuronide | N-glucuronidation | Urine |

Significant variations in drug metabolism can occur between different preclinical species, which can impact the translation of efficacy and toxicity data to humans. These differences often arise from variations in the expression and activity of metabolic enzymes. nih.gov

Rat vs. Mouse: In the context of this compound metabolism, key differences might be observed between rats and mice. For instance, the oxidation of the phenethylamine moiety is primarily catalyzed by MAO-A and MAO-B. nih.gov Studies have shown species-specific differences in the activity of these enzymes in various tissues. nih.govnih.gov For example, in the rat heart, MAO-A activity increases significantly with age, while in the mouse heart, MAO-B activity shows an age-related increase. nih.gov Such differences could lead to quantitative variations in the formation of 4-Nitrophenylacetic acid between the two species.

Regarding the nitroaromatic portion, species differences in nitroreductase activity, particularly by gut microflora, can influence the extent of reduction to the corresponding amine. who.intcdc.gov It has been noted that mice may be less susceptible to the toxic effects of nitroaromatic compounds like nitrobenzene, which could be related to differences in metabolic pathways compared to rats. cdc.gov For example, mice have been shown to excrete less of the p-hydroxyacetanilide metabolite of nitrobenzene compared to rats. cdc.gov This suggests that the balance between nitroreduction and ring oxidation pathways for this compound could differ between rats and mice.

Interactive Data Table: Predicted Species Differences in this compound Metabolism (Rat vs. Mouse)

| Metabolic Pathway | Rat | Mouse | Potential Implication |

| Phenethylamine Oxidation | |||

| Oxidative Deamination (MAO activity) | High MAO-A and MAO-B activity. nih.gov | MAO-B specific for phenethylamine in the liver. nih.gov | Quantitative differences in 4-Nitrophenylacetic acid formation. |

| Nitroaromatic Metabolism | |||

| Nitroreduction | Significant reduction by gut microflora. epa.govcdc.gov | Potentially lower nitroreduction capacity. cdc.gov | Different ratios of reduced vs. oxidized metabolites. |

| Ring Oxidation | Forms nitrophenols. www.gov.ukwho.int | Forms nitrophenols. who.int | Likely similar qualitative profile but potential quantitative differences. |

| Phase II Conjugation | |||

| Glucuronidation/Sulfation | Major pathways for excretion. www.gov.uk | Major pathways for excretion. who.int | Potential for different conjugation efficiencies. |

Advanced Analytical Characterization Methods for 4 Nitrophenylphenethylamine in Research Samples

Spectroscopic Techniques for Structural Elucidation and Confirmation of Synthetic Products and Metabolites

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 4-Nitrophenylphenethylamine and its metabolites. These techniques probe the molecular structure at the atomic and functional group level, providing detailed information for structural confirmation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy : Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the nitrophenyl ring and the phenethyl moiety, as well as signals for the ethylamine (B1201723) chain protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the aromatic rings. Spin-spin coupling patterns between adjacent protons can further confirm the structure.

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms provide insights into their hybridization and chemical environment. For instance, the carbon atoms of the aromatic rings will resonate at different frequencies than the aliphatic carbons of the ethylamine chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.1-8.2 (d) | ~123-124 |

| Aromatic CH (meta to NO₂) | ~7.4-7.5 (d) | ~129-130 |

| Aromatic C-NO₂ | - | ~146-147 |

| Aromatic C-CH₂ | - | ~148-149 |

| CH₂ (benzylic) | ~2.9-3.0 (t) | ~38-39 |

| CH₂ (amino) | ~3.1-3.2 (t) | ~42-43 |

| NH₂ | Variable | - |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.govsci-hub.se By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is essential for confirming the identity of synthesized this compound and for identifying unknown metabolites.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. In this technique, the parent ion of this compound is isolated and fragmented into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of the compound's structure and the elucidation of the structures of its metabolites. Common fragmentation pathways for phenethylamines often involve cleavage of the bond between the alpha and beta carbons of the ethylamine side chain.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretching vibrations), the aromatic rings (C-H and C=C stretching vibrations), and the amine group (N-H stretching and bending vibrations). The presence and position of these bands can confirm the successful synthesis of the target compound and provide an initial assessment of its purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitrophenyl group in this compound. The UV-Vis spectrum would show characteristic absorption maxima corresponding to the electronic transitions within the aromatic system and the nitro group. researchgate.netresearchgate.net This technique can be used for quantitative analysis and to assess the purity of a sample, as impurities with different chromophores may be detectable. The maximum absorption wavelength (λmax) for nitrophenols is often observed around 320-400 nm. researchgate.net

Chromatographic Separations for Purity Analysis, Quantification, and Metabolite Isolation

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts, starting materials, or biological matrices. These methods are also crucial for determining the purity of the synthesized compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase.

Detection Methods :

UV Detection : Given the presence of the nitrophenyl chromophore, UV detection is a highly suitable and sensitive method for detecting this compound. nih.gov The wavelength of detection can be set at the λmax determined by UV-Vis spectroscopy to maximize sensitivity.

Photodiode Array (PDA) Detection : A PDA detector provides spectral information across a range of wavelengths for each point in the chromatogram. This is particularly useful for assessing peak purity and for identifying co-eluting impurities.

Evaporative Light Scattering Detection (ELSD) : ELSD is a more universal detection method that can be used for compounds that lack a strong UV chromophore. While less sensitive than UV detection for this compound, it can be valuable for detecting non-UV active impurities or metabolites.

An isocratic or gradient elution method using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common approach for the analysis of such compounds. nih.govsielc.comchromatographyonline.com

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 274 nm |

Note: This is an example method and would require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility due to the polar amine group, it can be analyzed by GC-MS after derivatization. Derivatization with reagents such as silylating agents or acylating agents can increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. researchgate.net GC-MS is particularly useful for identifying and quantifying trace amounts of volatile impurities in a sample of this compound. The mass spectrometer provides both qualitative (identification based on fragmentation patterns) and quantitative (based on ion abundance) data.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced solvent consumption, and higher efficiency. fagg.benih.gov These benefits are particularly pronounced in the chiral separation of pharmaceutical compounds, including phenethylamine (B48288) derivatives. fagg.bechromatographyonline.com The use of supercritical carbon dioxide (CO₂) as the primary mobile phase, modified with polar solvents and additives, is central to its effectiveness. chromatographyonline.comnih.gov

The enantiomeric resolution of this compound, a chiral primary amine, can be effectively achieved using chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being the most commonly employed. chromatographyonline.com The selection of the appropriate chiral column and mobile phase composition is critical for achieving optimal separation. The mobile phase in SFC typically consists of CO₂ and a polar organic modifier, such as methanol or ethanol. fagg.bechromatographyonline.com The addition of acidic and basic additives to the modifier is often necessary to improve peak shape and enantioselectivity for amine compounds. chromatographyonline.com For primary amines, a combination of an acidic additive like trifluoroacetic acid (TFA) and a basic additive such as triethylamine (TEA) has been shown to yield excellent selectivity and peak symmetry. chromatographyonline.com

Method development in chiral SFC involves screening various columns and mobile phase conditions. researchgate.net Parameters such as back pressure, temperature, and flow rate are optimized to maximize resolution. Higher flow rates can be used in SFC compared to HPLC without a significant loss in efficiency, leading to faster separations. fagg.be The back pressure influences the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity. fagg.be

Table 1: Representative SFC Parameters for Chiral Separation of Primary Amines

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak series) | Provides chiral recognition sites for enantiomeric interaction and separation. chromatographyonline.com |

| Mobile Phase | CO₂ / Methanol (Gradient or Isocratic) | CO₂ is the primary supercritical fluid; methanol acts as a polar modifier to elute analytes. fagg.bechromatographyonline.com |

| Additive | 0.3% TFA / 0.2% TEA in Modifier | Improves peak shape and enhances enantioselectivity for basic amine compounds. chromatographyonline.com |

| Flow Rate | 3.0 - 5.0 mL/min | High flow rates enable rapid analysis times due to the low viscosity of the mobile phase. fagg.be |

| Back Pressure | 125 - 200 bar | Controls the density and solvent strength of the supercritical fluid, impacting retention and selectivity. fagg.be |

| Temperature | 35 - 40 °C | Affects solute-stationary phase kinetics and mobile phase viscosity, influencing resolution. researchgate.net |

| Detection | UV (e.g., 210 nm) | Standard detection method for aromatic compounds like this compound. researchgate.net |

Hyphenated Techniques for Complex Sample Analysis in Research

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for analyzing complex research samples. The coupling of chromatography with mass spectrometry provides a powerful tool for the identification and quantification of specific compounds, even at trace levels within a complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in modern analytical chemistry, prized for its superior sensitivity and selectivity, making it ideal for trace analysis. This method is frequently employed for the detection of phenethylamine-type compounds in various biological matrices, such as urine. researchgate.netnih.gov

The analysis of this compound in research samples by LC-MS/MS typically begins with a sample preparation step to extract the analyte and remove interfering matrix components. Common techniques include "dilute-and-shoot," liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the sample matrix and the required level of sensitivity.

Chromatographic separation is commonly achieved using reversed-phase columns, such as C18 or Phenyl-Hexyl phases. nih.govnih.gov The mobile phase often consists of an aqueous component with a formic acid additive and an organic solvent like methanol or acetonitrile, run under a gradient elution program. researchgate.net The inclusion of formic acid helps to protonate the amine group of phenethylamines, improving peak shape and ionization efficiency in the mass spectrometer.

Detection by tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process significantly reduces chemical noise and allows for accurate quantification at very low concentrations, with limits of detection (LOD) often in the sub-ng/mL range. nih.gov This high sensitivity is crucial for detecting trace amounts of this compound and identifying its potential metabolites in complex biological samples. rug.nl

Table 2: Typical LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates the analyte and removes matrix interferences, improving sensitivity. nih.gov |

| LC Column | Phenyl-Hexyl or C18 (e.g., <3 µm particle size) | Provides efficient separation of phenethylamine derivatives. researchgate.netnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for reversed-phase chromatography. researchgate.net |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic phase for gradient elution. researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently generates protonated molecular ions [M+H]⁺ for amine compounds. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Limit of Quantification | 0.5 - 1.0 ng/mL | Demonstrates the high sensitivity of the technique for trace-level detection. nih.gov |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly effective technique for the analysis of volatile and semi-volatile compounds. For many phenethylamines, including this compound, direct analysis by GC can be challenging due to the polarity of the amine group, which can lead to poor peak shape and adsorption onto active sites in the GC system. shimadzu.comshimadzu.com Therefore, chemical derivatization is a common and often necessary step to improve their chromatographic behavior and mass spectral characteristics. shimadzu.comjfda-online.com

Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. gcms.cz Reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are frequently used for the acylation of phenethylamines. shimadzu.comshimadzu.com This process not only improves chromatographic performance but also increases the mass of the analyte, shifting key fragment ions to a higher mass range where background interference is often lower. gcms.cz An automated, on-column derivatization approach has been developed, which reduces sample pretreatment time by injecting the derivatizing agent sequentially after the sample. shimadzu.comshimadzu.com

The separation is typically performed on a low- to mid-polarity capillary column, such as one with a 50% phenyl-polysiloxane stationary phase. chromatographytoday.com The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Similar to LC-MS/MS, the use of a triple quadrupole (TQ) mass spectrometer operating in MRM mode significantly enhances selectivity and sensitivity compared to single quadrupole GC-MS. agilent.com By monitoring specific ion transitions, the analyzer can filter out matrix background and co-eluting interferences, allowing for reliable detection and quantification of this compound derivatives at trace levels. agilent.com The combination of derivatization and GC-MS/MS analysis provides a robust and highly specific method for the characterization of this compound in complex research samples.

Table 3: Common GC-MS/MS Parameters for Derivatized Phenethylamine Analysis

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Derivatization Reagent | N-methyl-bis-trifluoroacetamide (MBTFA) | Converts polar amine to a less polar, more volatile trifluoroacetyl (TFA) derivative, improving peak shape and thermal stability. shimadzu.comshimadzu.com |

| GC Column | Rxi-50 (50% Phenyl – 50% Methyl Polysiloxane) | Mid-polarity column suitable for separating a wide range of derivatized compounds. chromatographytoday.com |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. chromatographytoday.com |

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. chromatographytoday.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific ion transitions unique to the derivatized analyte. agilent.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. chromatographytoday.com |

Computational Chemistry and Molecular Modeling Studies of 4 Nitrophenylphenethylamine

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.org This technique is instrumental in understanding how 4-Nitrophenylphenethylamine might interact with various biological macromolecules, such as proteins or nucleic acids.

Prediction of Binding Modes and Conformations of this compound with Macromolecular Targets

Molecular docking simulations have been employed to predict the binding modes and conformations of this compound within the active sites of various macromolecular targets. These simulations calculate the binding affinity and predict the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, studies on similar compounds containing a 4-nitrophenyl group have shown that the nitro group can participate in significant electrostatic interactions. researchgate.netnih.gov

In a hypothetical docking study of this compound with a target protein, the following interactions might be observed:

| Interaction Type | Involved Residues of Target Protein (Illustrative) | Distance (Å) |

| Hydrogen Bond | TYR 123, SER 201 | 2.8, 3.1 |

| Pi-Pi Stacking | PHE 254 | 3.5 |

| Hydrophobic | LEU 150, VAL 189, ILE 210 | 3.9 - 4.5 |

| Electrostatic (Nitro) | ARG 145 | 3.2 |

This table is for illustrative purposes to show the type of data generated from molecular docking studies.

The analysis of these binding modes helps in understanding the structural basis of the potential biological activity of this compound. The predicted conformation of the molecule within the binding pocket provides crucial information for the rational design of more potent and selective analogues. mdpi.comnih.gov

Virtual Screening of Chemical Libraries to Identify Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov In the context of this compound, virtual screening can be used to identify novel analogues with potentially improved biological activities.

This process typically involves two main approaches:

Structure-based virtual screening (SBVS): This method utilizes the three-dimensional structure of the target macromolecule. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinities.

Ligand-based virtual screening (LBVS): This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. This can be based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore matching.